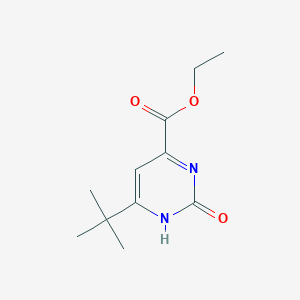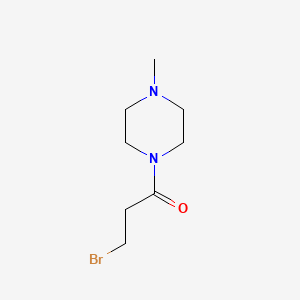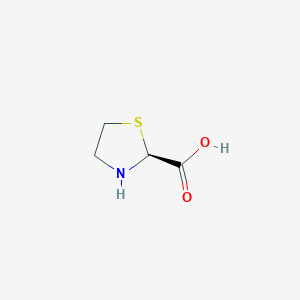![molecular formula C10H6N2S2 B11767991 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile CAS No. 152487-70-2](/img/structure/B11767991.png)
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile is an organic compound with the molecular formula C10H6N2S2. It is a derivative of thieno[2,3-b]thiophene, a heterocyclic compound containing sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of acetylacetone with carbon disulfide, followed by cyclization and nitrile formation . The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to obtain high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic properties.
Biological Studies: It serves as a building block for synthesizing biologically active molecules and studying their interactions.
Mechanism of Action
The mechanism of action of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile largely depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport. In biological systems, the compound can interact with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
- 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Comparison: 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile is unique due to its nitrile functional groups, which impart distinct reactivity and electronic properties compared to its carboxylic acid and ester counterparts. These differences make it particularly suitable for specific applications in organic electronics and materials science .
Properties
CAS No. |
152487-70-2 |
|---|---|
Molecular Formula |
C10H6N2S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile |
InChI |
InChI=1S/C10H6N2S2/c1-5-7(3-11)13-10-9(5)6(2)8(4-12)14-10/h1-2H3 |
InChI Key |
QGVYSIYRSSYZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=C(S2)C#N)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate](/img/structure/B11767910.png)
![Isoxazolo[5,4-D]pyrimidin-4-amine](/img/structure/B11767916.png)


![tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate](/img/structure/B11767929.png)
![(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11767934.png)

![Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B11767963.png)

![[cis-3-Fluorocyclopentyl]methanol](/img/structure/B11767983.png)




